molecular formula C10H15N3O2 B2875830 N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide CAS No. 1788842-85-2

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide

Cat. No.: B2875830
CAS No.: 1788842-85-2
M. Wt: 209.249
InChI Key: AONNVDOIJSOOCV-UHFFFAOYSA-N
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Description

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide is a chemical compound offered for research and development applications. Pyrimidine derivatives are a significant class of organic compounds frequently investigated in medicinal chemistry for their diverse biological activities . For instance, some S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have been studied as potential anticonvulsant agents targeting the GABAergic system . Researchers may utilize this specific compound as a building block or intermediate in the synthesis of more complex molecules, or to study its intrinsic properties and potential mechanisms of action. It is supplied as a reference material for laboratory analysis. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-5-15-10-11-6(2)9(7(3)12-10)13-8(4)14/h5H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONNVDOIJSOOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C(=N1)C)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide typically involves the reaction of 2-ethoxy-4,6-dimethylpyrimidine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the pyrimidine nitrogen on the acetic anhydride, followed by the elimination of acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)ethylamine.

    Substitution: N-(2-substituted-4,6-dimethylpyrimidin-5-yl)acetamide.

Scientific Research Applications

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents (Pyrimidine Positions) Molecular Weight (g/mol) Key Functional Groups Biological Activity (Reported)
N-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide 2-Ethoxy, 4,6-dimethyl Calculated: 237.28 Ethoxy, Methyl, Acetamide Not available (Inferred: Antimicrobial)
N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate 2-Amino, 4,6-dihydroxy 220.20 (with hydration) Amino, Hydroxyl, Acetamide Antifungal, Antitumor
2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide 2-n-Butyl, 4-hydroxy, 6-methyl Not reported Hydroxyl, Butyl, Dimethylamide Agrochemical applications
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole core Not reported Trifluoromethyl, Phenyl Metabolic stability focus

Key Research Findings

  • Crystallographic Insights: Pyrimidine-acetamide derivatives exhibit diverse packing modes. For example, N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide forms hydrogen-bonded networks via -NH₂ and -OH groups, stabilizing its lattice .
  • Synthetic Routes : The use of haloformate intermediates (as in ) suggests scalable methods for introducing acetamide groups into pyrimidine systems.
  • Pharmacological Potential: Structural analogs with amino/hydroxyl groups demonstrate antifungal activity, while benzothiazole derivatives highlight the role of fluorinated groups in drug design .

Biological Activity

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an ethoxy group and a methyl group at positions 4 and 6, respectively. This unique structure may contribute to its reactivity and biological properties. The compound can undergo various transformations, including oxidation to form N-oxide derivatives and reduction to yield N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)ethylamine.

The mechanism of action for this compound is not fully elucidated; however, preliminary studies suggest it may interact with specific molecular targets such as enzymes or receptors. These interactions could lead to the inhibition or activation of pathways involved in cellular processes like DNA replication and protein synthesis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit key enzymes involved in bacterial growth makes it a candidate for further development as an antibacterial agent.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli62.5 - 125 μM
Pseudomonas aeruginosaNot specified

Anticancer Properties

In addition to its antimicrobial activity, this compound has been explored for its anticancer properties. Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival .

Case Studies

  • Anticancer Activity : A study conducted on derivatives similar to this compound demonstrated significant cytotoxic effects on cancer cell lines. The results indicated that these compounds could enhance apoptosis and inhibit the proliferation of cancer cells at micromolar concentrations .
  • Insulin Sensitivity : Another investigation suggested that compounds related to this structure could enhance insulin-stimulated glucose uptake in cellular models without significant cytotoxicity. This property indicates potential applications in treating metabolic disorders like type 2 diabetes mellitus .

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